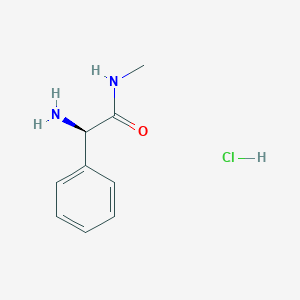

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride

Vue d'ensemble

Description

“(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves stirring ®-(-)-2-Phenylglycine methyl ester hydrochloride (2.00 g, 9.92 mmol, 1.0 eq.) at room temperature for 18 hours in a methylamine solution 33% in ethanol (30 ml). The solvents are then evaporated under vacuum. Diethyl ether (100 ml) is added to the resulting yellow/orange gum, which is then evaporated under vacuum (x3). After trituration in dichloromethane/diethylether (1/10), the resulting precipitate is filtered over fritte to afford the compound as a yellow/brownish powder .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. As of now, I don’t have specific information on the physical and chemical properties of "this compound" .Applications De Recherche Scientifique

1. Antidepressant Mechanisms of Action

A study by Aleksandrova et al. (2017) reviews the antidepressant effects of ketamine, a compound known for NMDA receptor inhibition, highlighting the potential of its metabolite, hydroxynorketamine, which shares structural similarities with (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride. This study suggests that understanding the molecular mechanisms of such compounds can aid in the development of novel antidepressants for major public health concerns like depression, bipolar disorder, PTSD, and suicidality (Aleksandrova, Wang, & Phillips, 2017).

2. Neuropharmacological Insights

Research by Peltoniemi et al. (2016) on ketamine, which shares functional groups with this compound, outlines its pharmacokinetics and pharmacodynamics, emphasizing its role in anesthesia and pain therapy. This highlights the potential for similar compounds to be explored for their anesthetic, analgesic, and possibly neuroprotective properties, offering insights into drug interactions and pharmacological targets (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

3. AMPA Receptor Agonists in Depression Treatment

Yang et al. (2012) discuss the potential of AMPA receptor agonists for rapid antidepressant effects, similar to those observed with ketamine and its metabolites. Given the structural relationship, this compound could be researched for its effects on AMPA receptors and their role in fast-acting antidepressant mechanisms, offering a path to novel treatments for depression and treatment-resistant depression (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).

4. Metabolic Pathways and Genetic Differences

Li-zi Zhao and G. Pickering (2011) review paracetamol metabolism and related genetic differences, highlighting the complexity of drug metabolism and the impact of genetic factors. This is relevant for compounds like this compound, as understanding their metabolic pathways and genetic influences on metabolism could improve therapeutic applications and minimize toxicity (Zhao & Pickering, 2011).

Safety and Hazards

Safety data for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as ketamine and its metabolites, have been found to interact with n-methyl-d-aspartate (nmda) receptors . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

Similar compounds like ketamine and its metabolites have been shown to inhibit the nmda receptors . This inhibition can result in changes in synaptic plasticity and memory function.

Biochemical Pathways

Related compounds like ketamine and its metabolites have been associated with various biochemical pathways, including long-term potentiation, g13 signaling pathway, integrin signaling pathway, platelet activation, and mapk signaling pathway .

Pharmacokinetics

Studies on similar compounds like ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk) have shown that these compounds have a dose-dependent induction of ‘olney’s lesions’ following both single dose and repeat dosing .

Result of Action

Studies on similar compounds like ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk) have shown that these compounds can affect memory performance in a dose-dependent manner . For instance, thrice-weekly ketamine and daily (2R,6R)-HNK led to explicit memory impairment in novel object recognition independent of sex or age of exposure .

Action Environment

It’s worth noting that the frequency of dosing can significantly influence the cognitive effects of related compounds like ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk) .

Propriétés

IUPAC Name |

(2R)-2-amino-N-methyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDDEENAJBZGLB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423015-70-6 | |

| Record name | Benzeneacetamide, α-amino-N-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423015-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

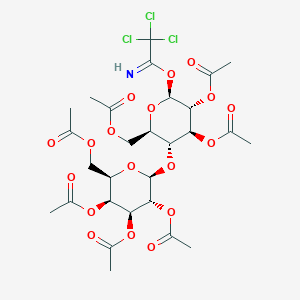

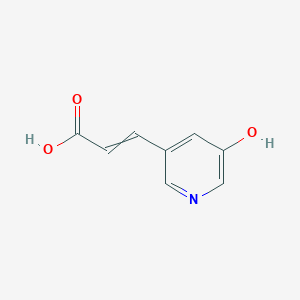

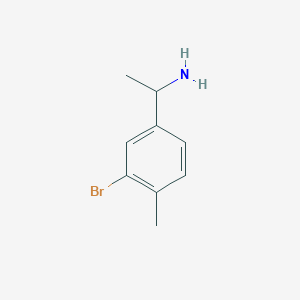

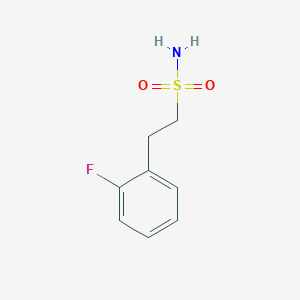

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)